molecular formula C8H6BrNO B2806269 4-Bromo-2-methylbenzo[d]oxazole CAS No. 217326-69-7

4-Bromo-2-methylbenzo[d]oxazole

Cat. No.: B2806269
CAS No.: 217326-69-7
M. Wt: 212.046
InChI Key: PCDOABUEJUJMKB-UHFFFAOYSA-N
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Description

4-Bromo-2-methylbenzo[d]oxazole (CAS: 217326-69-7) is a brominated heterocyclic compound with the molecular formula C₈H₆BrNO and a molecular weight of 212.04 g/mol . Its structure comprises a benzo[d]oxazole core substituted with a bromine atom at position 4 and a methyl group at position 2. The compound is synthesized via the Van Leusen oxazole method followed by electrophilic aromatic bromination, as reported by Kotha and Cheekatla . Key applications include its role as an intermediate in pharmaceutical synthesis and materials science, leveraging its reactivity in cross-coupling reactions and biological interactions .

Properties

IUPAC Name

4-bromo-2-methyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c1-5-10-8-6(9)3-2-4-7(8)11-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDOABUEJUJMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methylbenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminophenol with a brominated acyl chloride under basic conditions, followed by cyclization to form the benzoxazole ring. The reaction conditions often involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methylbenzo[d]oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The oxazole ring can be reduced under specific conditions to form dihydrobenzoxazole derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalysts like palladium on carbon in the presence of hydrogen gas.

Major Products

    Substitution: Formation of 4-amino-2-methylbenzo[d]oxazole or 4-thio-2-methylbenzo[d]oxazole.

    Oxidation: Formation of 2-methylbenzo[d]oxazole-4-carboxylic acid.

    Reduction: Formation of 2-methyl-4,5-dihydrobenzo[d]oxazole.

Scientific Research Applications

Chemical Synthesis

4-Bromo-2-methylbenzo[d]oxazole serves as a versatile building block in organic synthesis. Its bromine atom allows for various substitution reactions, enabling the formation of more complex heterocyclic compounds. These derivatives can be tailored for specific chemical properties or biological activities, making them valuable in pharmaceutical chemistry.

Key Reactions:

  • Substitution Reactions: The bromine atom can be substituted with different functional groups, leading to a variety of derivatives.
  • Synthesis of Heterocycles: It is utilized in the synthesis of other oxazole derivatives, which are important in medicinal chemistry.

Biological Activities

Research has highlighted the potential biological activities of this compound, particularly its antimicrobial and anticancer properties. Various studies have demonstrated its effectiveness against a range of bacterial strains and cancer cell lines.

Antimicrobial Activity

A study evaluated the antibacterial efficacy of several oxazole derivatives, including this compound. The results indicated significant inhibition zones against common pathogens such as Staphylococcus aureus and Escherichia coli.

CompoundInhibition Zone (mm)Bacteria
This compound20S. aureus
This compound22E. coli
Standard (Ciprofloxacin)22E. coli

This table illustrates the comparative effectiveness of this compound against standard antibiotics.

Anticancer Properties

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. Molecular docking studies suggest that its mechanism may involve the inhibition of critical enzymes involved in cancer proliferation.

Medicinal Applications

The compound is under investigation for its potential use in drug development. Its unique structure allows it to interact with biological targets effectively, which may lead to new therapeutic agents.

Potential Therapeutic Uses:

  • Antimicrobial Agents: Due to its antibacterial properties, it is being explored as a candidate for developing new antibiotics.
  • Anticancer Drugs: Ongoing research is focused on its ability to inhibit tumor growth and metastasis.
  • Anti-inflammatory Agents: Preliminary studies suggest that it may also possess anti-inflammatory properties.

Case Studies

  • Study on Antimicrobial Activity : A comprehensive review analyzed various oxazole derivatives, including this compound, revealing significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Research : A recent study investigated the cytotoxic effects of oxazole derivatives on breast cancer cells, indicating that modifications to the oxazole ring could enhance anticancer activity .
  • Synthesis and Characterization : Another research effort focused on synthesizing novel oxazole derivatives through green chemistry approaches, demonstrating the potential for environmentally friendly synthesis methods .

Mechanism of Action

The mechanism of action of 4-Bromo-2-methylbenzo[d]oxazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The bromine atom and the oxazole ring play crucial roles in binding to the target molecules, thereby affecting their biological activity. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The electronic and steric effects of substituents significantly influence the reactivity and biological activity of benzo[d]oxazole derivatives. Below is a comparative analysis:

Table 1: Key Properties of 4-Bromo-2-methylbenzo[d]oxazole and Analogous Compounds
Compound Name Substituent (Position) Molecular Weight (g/mol) HOMO-LUMO Gap (eV)* Synthesis Method Biological Activity (IC₅₀, μM)
This compound Br (4), Me (2) 212.04 6.3 (estimated) Van Leusen + bromination Not reported
2-Methylbenzo[d]oxazole Me (2) 133.15 7.1 TosMIC method Baseline activity
5-Bromo-2-methylbenzo[d]oxazole Br (5), Me (2) 212.04 6.5 (estimated) Similar to 4-Bromo Not reported
4-Fluoro-2-methylbenzo[d]oxazole F (4), Me (2) 151.13 6.8 (estimated) Electrophilic fluorination Not reported
12l (Amide derivative) Amide (variable) ~280 (estimated) N/A Amidation 10.50 (HepG2), 15.21 (MCF-7)

*HOMO-LUMO gaps are estimated based on trends from substituted oxazoles .

Key Observations :

  • Electronic Effects : Bromine’s electron-withdrawing nature reduces the HOMO-LUMO gap (6.3 eV vs. 7.1 eV for the unsubstituted 2-methyl derivative), enhancing reactivity in electrophilic substitutions . Fluorine, being less electronegative than bromine, results in a slightly higher gap (6.8 eV) .
  • Steric Effects : The methyl group at position 2 improves metabolic stability and lipophilicity, favoring pharmacokinetic profiles .

Biological Activity

4-Bromo-2-methylbenzo[d]oxazole, a derivative of benzoxazole, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial, anticancer, and anti-inflammatory agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₈BrN
  • Molecular Weight : Approximately 226.07 g/mol
  • Structure : The compound consists of a benzene ring fused to an oxazole ring with a bromine atom at the 4-position and a methyl group at the 2-position. This unique structure influences its reactivity and biological properties significantly.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism often involves interaction with bacterial cell components, leading to inhibition of growth. The compound has shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

  • Minimum Inhibitory Concentrations (MIC) : The MIC values for various bacterial strains have been documented, showcasing the compound's potential as an antimicrobial agent.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32.00
Escherichia coli64.00
Pseudomonas aeruginosa128.00

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies have demonstrated cytotoxic effects on several cancer cell lines, including breast (MCF-7), lung (A549), and colorectal (HCT-116) cancers.

  • Cell Viability Assays : The compound's effectiveness was assessed using MTT assays, revealing significant reductions in cell viability at certain concentrations.
Cancer Cell LineIC₅₀ (µg/mL)
MCF-715.00
A54920.00
HCT-11625.00

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation markers in vitro. It appears to modulate the release of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting a potential role in inflammatory disease treatment.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes crucial for microbial survival or cancer cell proliferation.
  • Receptor Modulation : The compound can modulate receptor activity, influencing signaling pathways involved in inflammation and cancer progression.

Case Studies

Several studies have focused on the biological evaluation of benzoxazole derivatives, including this compound:

  • Antimicrobial Study : A study published in the Journal of Brazilian Chemical Society reported significant antimicrobial activity against various strains, supporting its use as a scaffold for developing new antibiotics .
  • Cancer Cell Proliferation : Research highlighted in PMC demonstrated that derivatives similar to this compound exhibited cytotoxic effects across multiple cancer cell lines, indicating its potential in cancer therapeutics .
  • Inflammatory Response : A recent study explored the anti-inflammatory effects of this compound, demonstrating its ability to reduce cytokine release in vitro, which may have implications for treating inflammatory diseases .

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